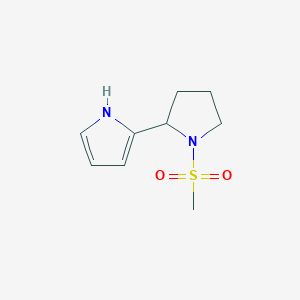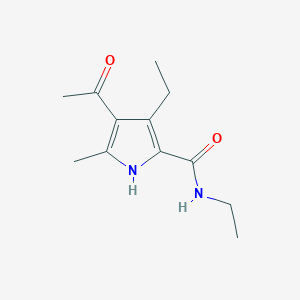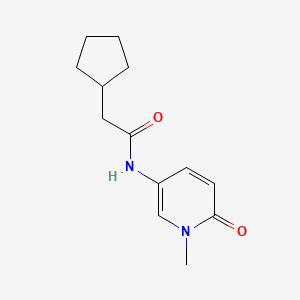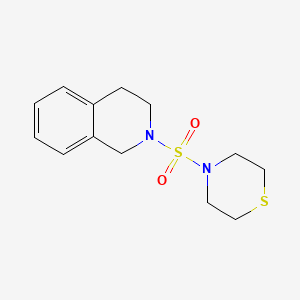
4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide, also known as MAPIC, is a chemical compound that has gained significant interest among researchers due to its potential therapeutic applications. MAPIC belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been investigated for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which is a hallmark of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of neuronal survival and synaptic plasticity. Additionally, 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to have several biochemical and physiological effects in the brain. In addition to its effects on PKC and acetylcholinesterase, 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. Additionally, 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to decrease the levels of reactive oxygen species (ROS), which are implicated in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide in lab experiments is its high potency and selectivity. 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. Additionally, 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide has good solubility in water and other common solvents, which makes it easy to work with in the lab. One of the limitations of using 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide in lab experiments is its relatively high cost compared to other compounds with similar biological activities.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide. One area of interest is the development of novel derivatives of 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide in other fields of medicine, such as cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide and its effects on various signaling pathways in the brain.
Métodos De Síntesis
The synthesis of 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with 2-aminoethanol to form 2-(2-hydroxyethyl)nicotinic acid. This intermediate is then reacted with methoxymethyl chloride to form 2-(2-methoxyacetylamino)nicotinic acid. The final step involves the reaction of the latter intermediate with N-pyridin-2-ylpiperazine and triethylamine to form 4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide.
Propiedades
IUPAC Name |
4-(2-methoxyacetyl)-N-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-20-10-12(18)16-6-8-17(9-7-16)13(19)15-11-4-2-3-5-14-11/h2-5H,6-10H2,1H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQRJWRXWSNANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-propan-2-yloxyphenyl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7530377.png)

![1-[2-(4-Hydroxyphenyl)sulfanylacetyl]pyrrolidin-2-one](/img/structure/B7530395.png)


![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B7530420.png)



![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B7530439.png)

![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)
![4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one](/img/structure/B7530468.png)
